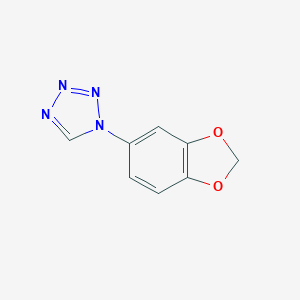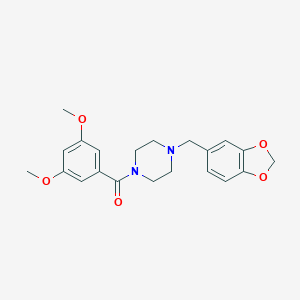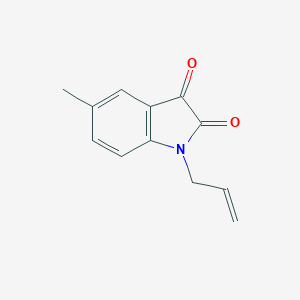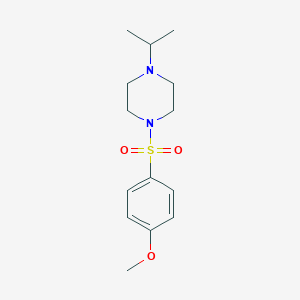
5-Methyl-1-(2-phenoxyethyl)indole-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-Methyl-1-(2-phenoxyethyl)indole-2,3-dione” is an organic compound that belongs to the class of indoles and derivatives . These are organic compounds containing an indole, which is a bicyclic ring system made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Molecular Structure Analysis
The molecular formula of “this compound” is C17H15NO3 . The structure includes an indole ring, which is a bicyclic ring system made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Mecanismo De Acción
Target of Action
It’s known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . This broad-spectrum interaction makes them valuable in the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with their targets that results in a wide range of changes in cellular function.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . The downstream effects of these interactions can vary widely depending on the specific derivative and its targets.
Result of Action
It’s known that indole derivatives can exhibit a range of biological activities, suggesting that their effects at the molecular and cellular level are diverse and depend on the specific targets they interact with .
Action Environment
This makes them a valuable area of study for the development of new therapeutic agents .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-Methyl-1-(2-phenoxyethyl)indole-2,3-dione in lab experiments is its relatively simple synthesis method. However, a limitation is that its mechanism of action is not fully understood, which may hinder its further development as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on 5-Methyl-1-(2-phenoxyethyl)indole-2,3-dione. These include further studies on its mechanism of action, optimization of its synthesis method, and evaluation of its potential as a therapeutic agent for various diseases. Additionally, exploring its potential applications in other fields such as materials science and agriculture may also be worthwhile.
In conclusion, this compound is a promising compound that has shown potential applications in scientific research. Further studies are needed to fully understand its mechanism of action and evaluate its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 5-Methyl-1-(2-phenoxyethyl)indole-2,3-dione involves the reaction of 5-methylindole-2,3-dione with 2-phenoxyethanol in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Aplicaciones Científicas De Investigación
5-Methyl-1-(2-phenoxyethyl)indole-2,3-dione has shown potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its anticancer, anti-inflammatory, and antioxidant properties.
Propiedades
IUPAC Name |
5-methyl-1-(2-phenoxyethyl)indole-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-12-7-8-15-14(11-12)16(19)17(20)18(15)9-10-21-13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDIIUBSEMVODMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2=O)CCOC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]benzamide](/img/structure/B367058.png)

![2,2,7,7-tetramethyl-N-(2-methylphenyl)tetrahydro-3aH-di[1,3]dioxolo[4,5-b:4,5-d]pyran-5-carboxamide](/img/structure/B367073.png)


![1-(2-Fluorobenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B367117.png)

![(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B367122.png)


![{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B367128.png)
![Diisopropyl 4-hydroxy-2-[4-(methoxycarbonyl)phenyl]-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate](/img/structure/B367130.png)
![4-[2-(9-Methyl-6-indolo[3,2-b]quinoxalinyl)ethyl]morpholine](/img/structure/B367131.png)